The Alkyne Tag in Action: A Technical Guide to 9-Octadecen-16-ynoic Acid in Lipidomics Research
The Alkyne Tag in Action: A Technical Guide to 9-Octadecen-16-ynoic Acid in Lipidomics Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of 9-octadecen-16-ynoic acid as a powerful tool in modern lipidomics. By leveraging the principles of bioorthogonal chemistry, this unique fatty acid analog opens new avenues for investigating the intricate roles of lipids in cellular processes and disease.
Introduction: Unveiling Lipid Dynamics with a Chemical Handle
The study of lipids, or lipidomics, presents a significant analytical challenge due to the vast structural diversity and complex metabolic networks of these molecules. Traditional methods often lack the specificity and spatiotemporal resolution required to dissect these intricate pathways. 9-Octadecen-16-ynoic acid, a synthetic analog of oleic acid, addresses this challenge by incorporating a terminal alkyne group. This small, bio-inert functional group acts as a chemical handle, enabling researchers to "click" on a variety of reporter molecules for detection and enrichment.[1][2] The structural similarity of 9-octadecen-16-ynoic acid to the naturally abundant oleic acid (a C18:1 monounsaturated fatty acid) allows it to be readily taken up by cells and integrated into endogenous metabolic pathways.[1]
The core of its utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This highly specific and efficient reaction allows for the covalent ligation of an azide-containing probe to the alkyne-tagged lipid. These probes can be fluorescent dyes for cellular imaging, biotin for affinity purification and proteomic analysis, or mass tags for advanced mass spectrometry applications.[1][5]
Core Applications in Lipidomics Research
The unique properties of 9-octadecen-16-ynoic acid make it a versatile tool for a range of applications in lipidomics.
Tracing Lipid Metabolism and Trafficking
By introducing 9-octadecen-16-ynoic acid to cells or organisms, researchers can trace its incorporation into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters. Subsequent detection of the alkyne tag allows for the visualization of lipid localization and the elucidation of metabolic fluxes through different pathways.[1][2] This approach provides a dynamic view of lipid metabolism that is not achievable with traditional steady-state lipid profiling.
Experimental Protocols
The following protocols provide a framework for utilizing 9-octadecen-16-ynoic acid in your research. Optimization may be required for specific cell types and experimental goals.
Metabolic Labeling of Cultured Cells
This protocol outlines the general procedure for introducing 9-octadecen-16-ynoic acid into cultured mammalian cells.
Materials:
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9-octadecen-16-ynoic acid
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Bovine Serum Albumin (BSA), fatty acid-free
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Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer)
Procedure:
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Preparation of 9-octadecen-16-ynoic acid-BSA conjugate:
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Dissolve 9-octadecen-16-ynoic acid in ethanol or DMSO to a stock concentration of 10-50 mM.
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In a sterile tube, add an appropriate volume of fatty acid-free BSA solution (e.g., 10% w/v in PBS).
-
Slowly add the 9-octadecen-16-ynoic acid stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 10-100 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Plate cells and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Remove the growth medium and replace it with a fresh medium containing the 9-octadecen-16-ynoic acid-BSA conjugate.
-
Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator. The optimal labeling time will depend on the metabolic pathway of interest and the cell type.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer.
-
Collect the cell lysate and proceed with downstream applications such as click chemistry.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol describes the "clicking" of an azide-functionalized reporter molecule to the alkyne-tagged lipids within a cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 3.1)
-
Azide-functionalized reporter (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 1-10 mM stock solution of the azide-reporter in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein)
-
PBS to a final volume of ~90 µL
-
Azide-reporter (to a final concentration of 25-100 µM)
-
CuSO₄/THPTA solution (pre-mixed in a 1:5 molar ratio, to a final concentration of 1 mM CuSO₄)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Vortex the tube gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Sample Preparation for Downstream Analysis:
-
For analysis by SDS-PAGE and in-gel fluorescence scanning, add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and load onto the gel.
-
For enrichment of biotin-tagged molecules, proceed with streptavidin affinity purification protocols.
-
For mass spectrometry analysis, the sample may require further cleanup, such as protein precipitation or solid-phase extraction, to remove excess reagents.[1]
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Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting the results of lipidomics experiments.
Quantitative Data Summary
While specific quantitative data for 9-octadecen-16-ynoic acid is not extensively available in the public domain, the following table provides a hypothetical representation of data that could be generated from its use as an enzyme inhibitor, based on studies of similar acetylenic fatty acids.[2]
| Enzyme Target | Assay Type | Putative IC₅₀ (µM) | Putative Kᵢ (µM) |
| Acyl-CoA Synthetase | In vitro activity assay | 5 - 25 | 1 - 10 |
| Stearoyl-CoA Desaturase | In vitro activity assay | 10 - 50 | 5 - 20 |
| Fatty Acid β-oxidation enzymes | In vitro activity assay | >100 | Not determined |
Note: These values are illustrative and would need to be experimentally determined for 9-octadecen-16-ynoic acid.
Experimental Workflow and Pathway Visualization
Visualizing experimental workflows and the biological pathways under investigation is essential for clarity and understanding.
Caption: Workflow for metabolic labeling and analysis using 9-octadecen-16-ynoic acid.
Caption: Simplified metabolic fate of 9-octadecen-16-ynoic acid within a cell.
Conclusion and Future Perspectives
9-Octadecen-16-ynoic acid stands as a testament to the power of chemical biology in advancing our understanding of lipid metabolism. Its utility as a bioorthogonal probe enables researchers to dissect complex lipid pathways with unprecedented detail. While much of its application is inferred from studies of similar alkyne-tagged fatty acids, the principles and protocols outlined in this guide provide a solid foundation for its use. Future studies are needed to fully characterize the specific metabolic fate and potential unique applications of this particular fatty acid analog. The continued development of novel click chemistry reagents and advanced analytical platforms will undoubtedly expand the utility of 9-octadecen-16-ynoic acid and other chemical reporters in lipidomics research, paving the way for new discoveries in health and disease.
References
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][3][6]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Thiele, C., Papan, C., & Holthuis, J. C. (2012). Tracing lipid metabolism by alkyne lipids and mass spectrometry: the state of the art. Frontiers in Cell and Developmental Biology, 8, 632313. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Ghazal, P. (2009). Robust chemical platform for the enrichment and identification of lipid-modified proteins and their sites of modification. Journal of proteome research, 8(3), 1149–1157. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature methods, 6(2), 135–138. [Link]
-
Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of chemical research, 34(9), 727–736. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Gaebler, A., Milan, M., Straub, L., & Thiele, C. (2013). A new tool to study lipid metabolism and trafficking. Communicative & integrative biology, 6(5), e25403. [Link]
-
Haberkant, P., & Holthuis, J. C. (2014). Taming the lipid code by click chemistry. Biological chemistry, 395(1), 21-30. [Link]
-
Jao, C. Y., & Wivagg, C. N. (2015). Visualizing protein lipidation in cells. Methods in molecular biology (Clifton, N.J.), 1335, 137–148. [Link]
-
Bumpus, T. W., & Baskin, J. M. (2018). New developments in the use of bioorthogonal chemistry for lipid research. Current opinion in chemical biology, 43, 1-8. [Link]
Sources
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
